![molecular formula C23H24BrN3O2 B14145955 2-bromo-4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide CAS No. 1217867-73-6](/img/structure/B14145955.png)
2-bromo-4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[221]heptane-1-carboxamide is a complex organic compound with a unique structure that includes a bicyclo[221]heptane ring system, a bromo substituent, and a phenyldiazenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclo[2.2.1]heptane ring system, introduction of the bromo substituent, and coupling with the phenyldiazenyl group.
Formation of the Bicyclo[2.2.1]heptane Ring System: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Bromo Substituent: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling with the Phenyldiazenyl Group: This step involves the reaction of the intermediate with a diazonium salt to introduce the phenyldiazenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automation of reaction steps, and purification processes such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromo substituent or the bicyclo[2.2.1]heptane ring system.
Reduction: Reduction reactions can target the phenyldiazenyl group, converting it to an amine.
Substitution: The bromo substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed for substitution reactions.
Major Products
Oxidation: Products may include brominated ketones or carboxylic acids.
Reduction: Products include amines or reduced bicyclo[2.2.1]heptane derivatives.
Substitution: Products include azides, thiols, or other substituted derivatives.
科学研究应用
2-bromo-4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of 2-bromo-4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. The phenyldiazenyl group can interact with cellular proteins, affecting their function and leading to various biological effects. The bromo substituent can also participate in halogen bonding, influencing the compound’s reactivity and interactions.
相似化合物的比较
Similar Compounds
- 2-bromo-4,7,7-trimethyl-3-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide
- 2-bromo-4,7,7-trimethyl-3-oxo-N-(8-quinolinyl)bicyclo[2.2.1]heptane-1-carboxamide
Uniqueness
2-bromo-4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[221]heptane-1-carboxamide is unique due to the presence of the phenyldiazenyl group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
1217867-73-6 |
|---|---|
分子式 |
C23H24BrN3O2 |
分子量 |
454.4 g/mol |
IUPAC 名称 |
2-bromo-4,7,7-trimethyl-3-oxo-N-(4-phenyldiazenylphenyl)bicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C23H24BrN3O2/c1-21(2)22(3)13-14-23(21,18(24)19(22)28)20(29)25-15-9-11-17(12-10-15)27-26-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,25,29) |
InChI 键 |
WJVDGQHEYIHWJJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2(CCC1(C(C2=O)Br)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Methylphenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14145878.png)
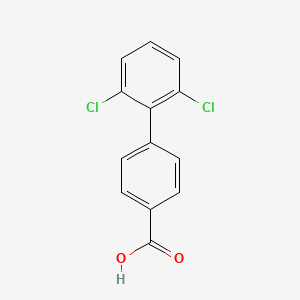
![4-{5-(acetyloxy)-4-oxo-7-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-4H-chromen-2-yl}benzene-1,2-diyl diacetate](/img/structure/B14145884.png)
![3-(2-Phenylethyl)-7-oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane](/img/structure/B14145890.png)
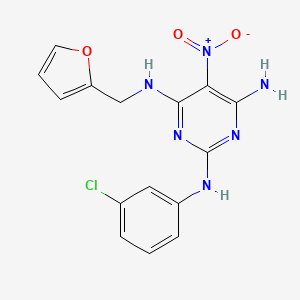

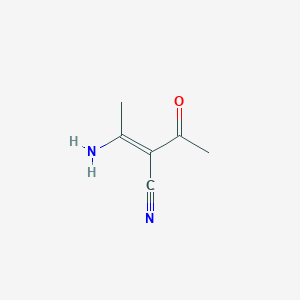
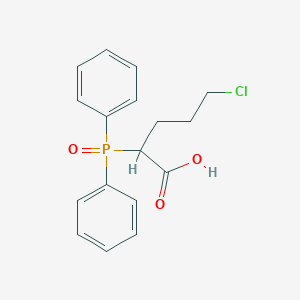


![4-(1-carboxyethyl)-1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium](/img/structure/B14145917.png)
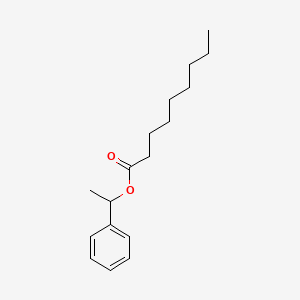
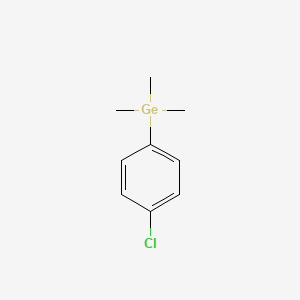
![3,3a-Dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14145936.png)
